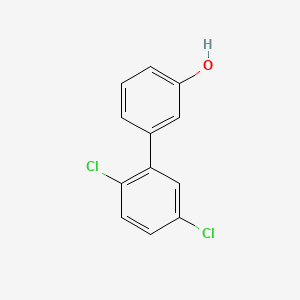

2',5'-Dichlorobiphenyl-3-ol

Description

Contextualization within Polychlorinated Biphenyl (B1667301) (PCB) Metabolites Research

PCBs are a group of synthetic organic chemicals that were widely used in various industrial applications until they were banned in many countries due to their environmental persistence and adverse health effects. nih.gov Once in the environment, PCBs can undergo transformation through various processes, including metabolism in living organisms. nih.govresearchgate.net

The metabolism of PCBs often involves an initial hydroxylation step, catalyzed by cytochrome P450 enzymes, which introduces a hydroxyl group onto the biphenyl structure. nih.govresearchgate.net This process converts the parent PCBs into hydroxylated metabolites, such as 2',5'-Dichlorobiphenyl-3-ol. nih.gov These metabolites are a key focus of PCB research because their formation represents a significant pathway for the biotransformation of PCBs in organisms ranging from microorganisms to humans. nih.govtemple.edu The study of these hydroxylated metabolites is crucial for understanding the complete toxicological profile and environmental fate of the original PCB compounds. temple.edu

Research has shown that the position and number of chlorine atoms on the biphenyl rings influence the rate and site of hydroxylation. nih.gov For instance, PCBs with fewer chlorine atoms are generally more susceptible to metabolic hydroxylation. nih.gov The formation of specific hydroxylated congeners is dependent on the structure of the parent PCB and the specific metabolic enzymes involved. acs.org

Significance of Hydroxylated Chlorinated Biphenyls as Environmental and Biological Intermediates

Hydroxylated chlorinated biphenyls, including this compound, are significant not only as products of PCB metabolism but also as environmental contaminants in their own right. nih.govresearchgate.net They have been detected in various environmental matrices such as sediment and water, as well as in the tissues of wildlife and humans. nih.govca.govuiowa.edu

The presence of the hydroxyl group imparts different physicochemical properties to these compounds compared to their parent PCBs. cymitquimica.com For example, the hydroxyl group can increase the polarity and water solubility of the molecule, which can affect its environmental transport and fate. cymitquimica.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2,5-dichlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O/c13-9-4-5-12(14)11(7-9)8-2-1-3-10(15)6-8/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRLNQOPCMALNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202176 | |

| Record name | (1,1'-Biphenyl)-3-ol, 2',5'-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53905-29-6 | |

| Record name | 2′,5′-Dichloro[1,1′-biphenyl]-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53905-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-3-ol, 2',5'-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053905296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-3-ol, 2',5'-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Regioselective Synthesis of 2',5'-Dichlorobiphenyl-3-ol

The asymmetric nature of this compound necessitates synthetic strategies that can control the precise placement of the chloro and hydroxyl substituents on the biphenyl (B1667301) framework. Cross-coupling reactions are central to achieving this regioselectivity.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. libretexts.orggre.ac.uk This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. libretexts.org For the synthesis of this compound, two primary Suzuki-Miyaura approaches are feasible, both relying on the regioselective coupling of two different phenyl rings.

One strategy involves the coupling of a (3-hydroxyphenyl)boronic acid with a dichlorinated aryl halide, such as 1-bromo-2,5-dichlorobenzene. Conversely, the reaction can be performed between 2,5-dichlorophenylboronic acid and a halogenated phenol (B47542), like 3-bromophenol (B21344) or 3-iodophenol (B1680319). The hydroxyl group on the boronic acid or the phenol may require a protecting group during the reaction to prevent unwanted side reactions. The Suzuki coupling generally offers high yields and functional group tolerance, making it a preferred method for synthesizing complex biphenyls, including polychlorinated biphenyl (PCB) derivatives. nih.gov Studies have shown that even sterically hindered biphenyls can be synthesized with better yields using Suzuki coupling compared to other methods like the Ullmann coupling. nih.govuky.edu

Table 1: Potential Suzuki-Miyaura Reaction Components for this compound Synthesis This table presents potential starting materials for the Suzuki-Miyaura cross-coupling reaction to synthesize this compound. The effectiveness of each pairing would depend on optimized reaction conditions.

| Boron Component | Halide Component | Key Considerations |

| (3-Hydroxyphenyl)boronic acid | 1-Bromo-2,5-dichlorobenzene | Potential need for hydroxyl group protection. |

| 2,5-Dichlorophenylboronic acid | 3-Bromophenol | Reactivity of the C-Br bond. |

| 2,5-Dichlorophenylboronic acid | 3-Iodophenol | Higher reactivity of C-I bond may improve yield. |

The Ullmann coupling is a classic method for biaryl synthesis that involves the copper-catalyzed reaction of two aryl halides. rsc.orgresearchgate.net While it has been historically significant, it often requires harsh reaction conditions (high temperatures) and can result in lower yields and byproducts compared to palladium-catalyzed methods. nih.govuky.edu The traditional Ullmann reaction is particularly suited for the synthesis of symmetrical biphenyls. researchgate.net

For an unsymmetrical compound like this compound, a cross-Ullmann reaction would be required, for instance, between 3-iodophenol and 1,4-dichloro-2-iodobenzene (B1295236) in the presence of copper bronze. However, such cross-couplings can lead to a mixture of products, including two different symmetrical homodimers alongside the desired unsymmetrical product, complicating purification. Despite these drawbacks, the Ullmann coupling remains a viable tool, especially for synthesizing PCB congeners with multiple ortho-chlorine substituents. nih.govresearchgate.net

Beyond the Suzuki and Ullmann reactions, other cross-coupling methods can be employed for biphenyl synthesis, including the Kumada (Grignard reagent and organohalide), Stille (organotin and organohalide), and Negishi (organozinc and organohalide) couplings. rsc.orgresearchgate.net Each of these methods has its own set of advantages regarding substrate scope and functional group tolerance.

An alternative synthetic paradigm involves forming the biphenyl core first and then introducing the substituents. For this compound, this could involve the hydroxylation of a pre-existing 2,5-dichlorobiphenyl (B164882) molecule. One potential pathway is through Friedel-Crafts acylation to introduce a ketone, followed by a Baeyer-Villiger oxidation to yield the hydroxylated biphenyl.

Ullmann Coupling Approaches for Hydroxylated Biphenyl Derivatives

Chemical Reactivity and Derivative Formation of this compound

The chemical behavior of this compound is dictated by its functional groups: the two chlorine atoms, the hydroxyl group, and the aromatic biphenyl core. The interplay between the electron-withdrawing chlorine atoms and the electron-donating hydroxyl group defines the molecule's reactivity in substitution reactions and derivative formations.

Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. byjus.commasterorganicchemistry.com The existing substituents on the biphenyl core of this compound direct the position of any subsequent electrophilic attack.

The hydroxyl group (-OH) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. dalalinstitute.com The two chlorine atoms are deactivating due to their inductive electron withdrawal, but are also ortho, para-directing because of their lone pairs. In this compound, the two rings have vastly different reactivities. The phenyl ring bearing the hydroxyl group is significantly more activated towards electrophilic attack than the dichlorinated ring.

Therefore, electrophilic substitution reactions such as nitration (with HNO₃/H₂SO₄), halogenation (with Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation will occur preferentially on the hydroxyl-substituted ring. masterorganicchemistry.com The incoming electrophile will be directed to the positions ortho and para to the hydroxyl group (C2, C4, and C6). Steric hindrance from the bulky dichlorophenyl group at position C3 may influence the ratio of ortho versus para products.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound This table outlines the expected major products from common electrophilic aromatic substitution reactions, based on the directing effects of the hydroxyl group.

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2',5'-Dichloro-4-nitrobiphenyl-3-ol and 2',5'-Dichloro-6-nitrobiphenyl-3-ol |

| Bromination | Br₂, FeBr₃ | 4-Bromo-2',5'-dichlorobiphenyl-3-ol and 6-Bromo-2',5'-dichlorobiphenyl-3-ol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-2',5'-dichlorobiphenyl-3-ol and 6-Acyl-2',5'-dichlorobiphenyl-3-ol |

The hydroxyl group of this compound behaves as a typical phenol, participating in various nucleophilic reactions. The oxygen atom's lone pairs make it nucleophilic, and the acidity of the phenolic proton allows for the formation of a highly nucleophilic phenoxide anion in the presence of a base.

Key reactions involving the hydroxyl group include:

Etherification: Reaction with alkyl halides in the presence of a base (Williamson ether synthesis) yields the corresponding ether derivative. For example, reacting this compound with methyl iodide and a base like sodium hydride would produce 3-methoxy-2',5'-dichlorobiphenyl.

Esterification: Acylation with acid chlorides or anhydrides, often in the presence of a base like pyridine, forms ester derivatives. For instance, treatment with acetyl chloride would yield 2',5'-dichlorobiphenyl-3-yl acetate.

Proton Abstraction: As a weak acid, the hydroxyl group can be deprotonated by a suitable base to form a sodium or potassium salt. This phenoxide is a more potent nucleophile than the neutral alcohol. libretexts.org

The chlorine atoms on the second phenyl ring are generally unreactive towards nucleophilic aromatic substitution unless very harsh conditions are applied or the ring is further activated by strongly electron-withdrawing groups.

Formation of Conjugates (e.g., Sulfates, Glucuronides, Methoxylated Derivatives)

The metabolic fate of hydroxylated polychlorinated biphenyls (OHPCBs), such as this compound, often involves conjugation reactions that increase their water solubility and facilitate excretion. nih.govacs.org These biotransformations are primarily catalyzed by Phase II enzymes, including sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs). nih.govacs.org

Sulfate (B86663) Conjugation: The formation of sulfate esters is a significant metabolic pathway for OHPCBs. nih.gov Cytosolic sulfotransferases catalyze the transfer of a sulfonate group from the donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the OHPCB. nih.gov Research has shown that various OHPCBs can act as substrates for these enzymes. nih.gov For instance, studies on the metabolism of related compounds like PCB 3 (4-chlorobiphenyl) and PCB 52 (2,2',5,5'-tetrachlorobiphenyl) have identified sulfate conjugates as major metabolites. nih.govnih.govacs.org The synthesis of PCB sulfate standards for analytical purposes involves reacting the parent HO-PCB with a sulfonating agent like 2,2,2-trichloroethyl chlorosulfate. nih.gov The presence of PCB sulfate metabolites has been confirmed in human populations, indicating this is a relevant pathway in vivo. nih.gov

Glucuronide Conjugation: UGT enzymes, located in the endoplasmic reticulum of liver cells, catalyze the attachment of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to OHPCBs. acs.org The efficiency of glucuronidation can vary significantly depending on the specific structure of the OHPCB congener. acs.org Studies using rat liver microsomes have demonstrated that the substitution pattern of chlorine atoms, particularly on the non-hydroxylated ring, heavily influences the rate of glucuronide formation. acs.org For some OHPCBs, glucuronidation is a key step in their detoxification and elimination. acs.orgacs.org

Methoxylated Derivatives: In addition to sulfation and glucuronidation, OHPCBs can be converted to methoxylated derivatives (MeO-PCBs). This transformation is often preceded by the formation of dihydroxylated (catechol) metabolites. acs.org Catechol-O-methyltransferase (COMT) is a key enzyme in this process, methylating one of the hydroxyl groups of the catechol intermediate. acs.org The resulting methoxylated-hydroxylated metabolites can then undergo further conjugation with sulfates or glucuronides. acs.org This pathway has been observed in the metabolism of PCB 3 and PCB 11 in HepG2 cells, a human-relevant cell line. acs.orgacs.org The formation of chlorinated anisoles via O-methylation has also been noted in microbial transformations of chlorinated phenols. wur.nl

Table 1: Conjugation Pathways for Hydroxylated Biphenyls

| Conjugate Type | Enzyme Family | Cofactor/Donor Molecule | General Findings | Citations |

|---|---|---|---|---|

| Sulfate | Sulfotransferases (SULTs) | PAPS (3'-phosphoadenosine-5'-phosphosulfate) | Common metabolic pathway for OHPCBs; metabolites detected in human samples. | nih.govnih.gov |

| Glucuronide | UDP-glucuronosyltransferases (UGTs) | UDPGA (UDP-glucuronic acid) | Efficiency is highly dependent on the chlorine substitution pattern of the OHPCB. | acs.org |

| Methoxylated | Catechol-O-methyltransferase (COMT) | S-adenosyl methionine (SAM) | Often follows the formation of dihydroxy (catechol) metabolites. | acs.org |

Intramolecular Cyclization or Rearrangement Studies

While specific studies on the intramolecular cyclization or rearrangement of this compound are not prominent in the reviewed literature, the reactivity of related hydroxylated aromatic structures suggests potential pathways. Such reactions are often key steps in the synthesis of complex polycyclic molecules.

One relevant transformation is the Scholl reaction, which involves the oxidative dehydrogenation of aromatic compounds to form new carbon-carbon bonds, leading to polycyclic aromatic hydrocarbons. researchgate.net In some cases, this reaction is accompanied by unexpected rearrangements, including aryl migrations, which can lead to the formation of novel and complex molecular skeletons from biphenyl precursors. researchgate.net

Furthermore, acid-catalyzed intramolecular hydroalkoxylation of alkenyl alcohols is a known method for synthesizing oxygen-containing heterocyclic compounds (oxacycles). mdpi.com This type of reaction involves the hydroxyl group attacking an unsaturated bond within the same molecule. Although this specific functionality is not present in this compound itself, it demonstrates a fundamental reactivity pattern of hydroxyl groups in intramolecular cyclizations. Similarly, intramolecular cyclization of 2-alkenylanilines can proceed through an epoxide intermediate to form indolin-3-ol structures. mdpi.com

Rearrangements of biphenyl structures have also been documented under specific synthetic conditions. For example, a base-promoted rearrangement of cyclic phosphine (B1218219) oxides derived from 2'-hydroxybiphenyls has been reported to occur via an intramolecular aromatic substitution (SNAr) reaction. rsc.org Another example involves the rearrangement of salicyl hydrazones in the presence of polyphosphoric acid to synthesize substituted biphenyl compounds, a transformation described as a nih.govnih.gov sigmatropic rearrangement. asianpubs.org These examples highlight the potential for skeletal rearrangements in substituted biphenyl systems under appropriate chemical conditions.

Dimerization and Polymerization Pathways

The potential for this compound to undergo dimerization or polymerization exists, primarily through pathways involving oxidative coupling or the reaction of radical intermediates. Direct studies focusing on this specific compound are scarce, but general principles of phenol and aromatic chemistry apply.

Oxidative coupling is a common reaction for phenols and can lead to the formation of dimers and polymers. For instance, the treatment of certain substituted benzene (B151609) derivatives with reagents like copper(II) chloride and an oxygen source can result in the formation of biphenyl coupling products through a proposed oxidative dimerization mechanism. nih.gov

Reactions involving radical intermediates also provide a plausible route for dimerization. The oxidation of chlorobenzene (B131634) using Fenton's reagent, which generates hydroxyl radicals, has been shown to produce dichlorobiphenyl isomers as products. dtic.mil This occurs through the dimerization of chlorohydroxycyclohexadienyl radicals. It is conceivable that a similar radical-mediated dimerization could occur with dichlorobiphenylol, where radical intermediates formed by oxidation could couple to form larger molecules.

Competition between intramolecular cyclization and intermolecular dimerization/polymerization is a common theme in synthetic chemistry. beilstein-journals.org In reactions designed to form macrocycles from bifunctional precursors, the formation of dimeric or oligomeric side products can occur, particularly at higher substrate concentrations where intermolecular reactions are more probable. beilstein-journals.org Similarly, certain conditions used for the Scholl reaction, a cyclization method, can sometimes lead to undesirable oligomerization. researchgate.net

Environmental Occurrence and Distribution Dynamics

Detection and Quantification in Environmental Matrices

The analysis of 2',5'-Dichlorobiphenyl-3-ol in environmental samples requires sophisticated analytical methods capable of separating and identifying specific isomers within complex mixtures. The primary technique employed is gas chromatography coupled with mass spectrometry (GC-MS), often in tandem (MS/MS) for enhanced selectivity and sensitivity. acs.orgnih.gov The development and use of certified analytical reference standards, such as 3-Hydroxy-2',5'-dichlorobiphenyl (often designated HPCB-2002S), are essential for accurate quantification. nies.go.jpaccustandard.com

Sample preparation typically involves extraction using organic solvents, followed by cleanup and fractionation steps to isolate the phenolic compounds like OH-PCBs from the more abundant parent PCBs and other interfering substances. harvard.eduacs.org For instance, air samples are passed through quartz fiber filters and polyurethane foam or XAD-2 resin cartridges to capture particulate and gas-phase compounds, respectively, followed by solvent extraction. acs.org For tissue or sediment samples, liquid-liquid extraction or accelerated solvent extraction (ASE) is common, often followed by derivatization (e.g., methylation to form methoxy-PCBs) to improve chromatographic performance. harvard.edunih.gov

Table 1: Analytical Methods for PCB and OH-PCB Detection

| Analytical Step | Description | Common Techniques/Reagents |

|---|---|---|

| Sample Collection | Gathering of environmental media. | Air: High-volume samplers with quartz fiber filters (QFF) and XAD-2 resin. acs.org Sediment/Soil: Grab samplers. Water: Large volume filtration and solid-phase extraction. acs.org |

| Extraction | Isolation of target compounds from sample matrix. | Accelerated Solvent Extraction (ASE) with acetone/hexane. acs.org Liquid-liquid extraction. harvard.edu |

| Cleanup/Fractionation | Removal of interfering compounds. | Solid-phase extraction (SPE) with acidified silica (B1680970) gel. harvard.edu |

| Derivatization | Chemical modification to improve analysis (optional but common for OH-PCBs). | Methylation using diazomethane (B1218177) to convert OH-PCBs to more volatile MeO-PCBs. nih.gov |

| Analysis | Separation, identification, and quantification of analytes. | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). acs.orgnih.gov Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). |

| Quantification | Determination of compound concentration. | Use of internal and surrogate standards (e.g., ¹³C-labeled analogs) and certified reference materials. harvard.edunies.go.jp |

Hydroxylated PCBs have been identified as emerging legacy pollutants in aquatic environments. Sediments, in particular, act as a significant reservoir for parent PCBs and are now recognized as a potential source of OH-PCBs to the wider environment. acs.org Research has documented the presence of various OH-PCBs in contaminated sediments. One study reported the first detection of OH-PCBs in sediment samples, with concentrations ranging from 0.20 to 26 nanograms per gram (ng/g) dry weight.

The congener profiles of OH-PCBs in sediments are often different from those found in commercial PCB mixtures (Aroclors), indicating that these compounds are largely generated through in-situ transformation processes rather than being contaminants from the original industrial products. acs.org The levels of OH-PCBs in sediments have been found to be approximately 0.4% of the total parent PCB levels. acs.org

While specific quantitative data for this compound in water and biota are not widely available, its parent congener, 2,5-Dichlorobiphenyl (B164882) (PCB 9), is known to be present in aquatic systems. sfu.ca Given that PCBs bioaccumulate in the food web, organisms at higher trophic levels are exposed to parent congeners that can be metabolized to form hydroxylated derivatives. ccme.ca Therefore, the presence of this compound in aquatic biota is highly probable. The detection in water is challenging due to low concentrations, but parent PCBs are routinely monitored, and their high octanol-water partition coefficients (LogKow) mean they have a strong affinity for suspended particles and sediment. sfu.camongoliajol.info

Table 2: Reported Concentrations of Hydroxylated PCBs in Environmental Sediments

| Location/Study | Total OH-PCB Concentration (ng/g dry weight) | Key Finding |

|---|---|---|

| Various Sediments (Marek et al., 2013) | 0.20 - 26 | First documented occurrence of OH-PCBs in sediment samples. |

| New Bedford Harbor / Indiana Harbor (Hu et al., 2022) | ~0.4% of parent PCB levels | OH-PCB profiles differ from Aroclors, indicating environmental formation. acs.org |

The atmospheric transport of parent PCBs is a well-documented global distribution pathway. nih.gov Lighter PCB congeners can volatilize from contaminated soils and waters and be carried long distances before being redeposited. acs.orgacs.org Studies in urban areas have detected a range of non-Aroclor PCBs in air samples, demonstrating ongoing emissions. For example, 3,3′-dichlorobiphenyl (PCB11) was found to be ubiquitous in Chicago air, with an annual mean concentration of 24 pg/m³. acs.org

The direct detection of this compound in the atmosphere is not commonly reported. However, its formation is linked to atmospheric processes. The gas-phase reaction of parent PCBs with hydroxyl radicals (•OH), a key atmospheric oxidant, is a recognized transformation pathway that produces OH-PCBs. acs.orgacs.org Therefore, this compound is expected to exist in the atmosphere as a transformation product, partitioned between the gas and particulate phases.

PCBs are known soil contaminants due to historical leaks, spills, and disposal. chemicalbook.com Related compounds like 2,3-Dichlorobiphenyl have been identified as contaminants in urban soil samples. chemicalbook.com Soil microorganisms possess the metabolic capability to transform PCBs. elizadeuniversity.edu.ngresearchgate.net Although specific studies quantifying this compound in soil are limited, its presence can be inferred from the established contamination of soils with its parent congeners and the known biological and abiotic transformation pathways that produce it.

Atmospheric Presence (Air, Particulates)

Sources and Formation Pathways in the Environment

This compound is not produced commercially; it is formed in the environment through the chemical and biological breakdown of its parent PCB congener, 2,5-Dichlorobiphenyl (PCB 9). nih.govnih.gov

The primary biological formation route of this compound is through the metabolism of 2,5-Dichlorobiphenyl (PCB 9). This process is mediated by cytochrome P450 (CYP) enzymes in a wide range of organisms, from microorganisms to mammals and plants. nih.govnih.govresearchgate.net

The metabolic process generally involves an oxidation reaction where a hydroxyl group (-OH) is added to the biphenyl (B1667301) structure. nih.govresearchgate.net This can occur via two main mechanisms: the formation of an intermediate arene oxide, which then rearranges to a stable hydroxylated form, or through the direct insertion of a hydroxyl group. nih.govnih.gov The position of the hydroxylation is determined by the specific CYP enzymes involved and the chlorine substitution pattern of the parent PCB. For 2,5-Dichlorobiphenyl, hydroxylation can occur at several positions, with studies identifying related isomers such as 4'-hydroxy-2,5-dichlorobiphenyl (4'-OH-PCB 9) as metabolites. nih.gov The formation of this compound (also known as 3'-OH-PCB 9) follows this established metabolic pathway. nih.govnies.go.jp These hydroxylated metabolites are generally more water-soluble than their parent compounds, which can facilitate excretion, but some are also found to be persistent in organisms. nih.govharvard.edu

Table 3: Examples of Parent PCBs and Their Biotransformation to Hydroxylated Metabolites

| Parent PCB | Parent PCB Structure | Hydroxylated Metabolite | Metabolite Structure |

|---|---|---|---|

| 2,5-Dichlorobiphenyl (PCB 9) | 2,5-Dichloro-1,1'-biphenyl | This compound (3'-OH-PCB 9) | 3-Hydroxy-2',5'-dichlorobiphenyl |

| 4-Monochlorobiphenyl (PCB 3) | 4-Chloro-1,1'-biphenyl | 3'-Hydroxy-4-chlorobiphenyl (3'-OH-PCB 3) | 3'-Hydroxy-4-chlorobiphenyl |

| 2,2',5,5'-Tetrachlorobiphenyl (PCB 52) | 2,2',5,5'-Tetrachloro-1,1'-biphenyl | 2,2',5,5'-Tetrachlorobiphenyl-3-ol (3-OH-PCB 52) | 3-Hydroxy-2,2',5,5'-tetrachlorobiphenyl |

| 2,2',3,5',6-Pentachlorobiphenyl (PCB 95) | 2,2',3,5',6-Pentachloro-1,1'-biphenyl | 4-Hydroxy-2,2',3,5',6-pentachlorobiphenyl (4-OH-PCB 95) | 4-Hydroxy-2,2',3,5',6-pentachlorobiphenyl |

(Source: Derived from literature data) nih.govacs.org

In addition to biological metabolism, this compound can be formed through abiotic processes in the environment, primarily through reactions with hydroxyl radicals (•OH). acs.orgdtic.mil These highly reactive oxidants are present in the atmosphere, generated by photochemical reactions, and in aquatic systems, where they can be produced by processes like the photo-Fenton reaction. acs.org

The reaction between a parent PCB, such as 2,5-Dichlorobiphenyl, and a hydroxyl radical typically proceeds via electrophilic addition of the •OH to one of the aromatic rings. researchgate.net This creates a hydroxycyclohexadienyl radical intermediate, which can then be further oxidized to form a stable hydroxylated PCB, such as this compound. researchgate.net The rate of these reactions is a key factor in determining the atmospheric lifetime of PCB congeners. acs.orgacs.org This abiotic pathway is a significant contributor to the environmental burden of OH-PCBs, complementing the transformation that occurs within living organisms. temple.edu

Inadvertent Production and Release

The compound this compound is not known to be commercially manufactured or used in industrial applications. Its presence in the environment is a result of inadvertent production, primarily through the transformation of parent Polychlorinated Biphenyls (PCBs). researchgate.net These transformations can occur through two main pathways: metabolic processes within living organisms and abiotic chemical reactions in the environment. researchgate.net

The primary mechanism for the formation of hydroxylated PCBs (OH-PCBs), such as this compound, is the oxidation of precursor PCBs. researchgate.net In biological systems, this oxidation is often mediated by cytochrome P-450 (CYP) enzymes. researchgate.net Abiotic formation can also occur through the reaction of PCBs with hydroxyl radicals in the environment. researchgate.net The scientific investigation into hydroxylated PCBs gained momentum as researchers began to understand the metabolic fate of parent PCBs following their widespread detection as environmental contaminants.

The precursors to this compound are specific dichlorinated biphenyl congeners, most notably 2,5-Dichlorobiphenyl. The release of these parent PCBs into the environment is the initial step leading to the formation of their hydroxylated metabolites. While the intentional production of PCBs was banned in the United States in 1979, they can still be released from historical sources such as old electrical transformers, capacitors, paints, and sealants. epa.govacs.org Furthermore, regulations may permit the inadvertent generation of PCBs in certain manufacturing processes, which can act as a contemporary source. epa.gov For instance, the non-Aroclor congener 3,3'-dichlorobiphenyl (B134845) has been identified as a byproduct in pigment manufacturing. acs.orgacs.org

The table below summarizes the primary pathways through which this compound is inadvertently produced.

| Formation Pathway | Description | Precursor Compound Example | Source of Precursor |

|---|---|---|---|

| Metabolic Transformation | Oxidation of a parent PCB congener within a living organism, often mediated by cytochrome P-450 enzymes. researchgate.net | 2,5-Dichlorobiphenyl | Environmental contamination from historical PCB use and inadvertent industrial byproducts. epa.govacs.org |

| Abiotic Transformation | Reaction of a parent PCB congener with hydroxyl radicals in various environmental compartments (e.g., water, atmosphere). researchgate.net | 2,5-Dichlorobiphenyl | Environmental contamination from historical PCB use and inadvertent industrial byproducts. epa.govacs.org |

Environmental Transport and Bioaccumulation Potential in Non-Human Organisms

The environmental transport of this compound is intrinsically linked to the behavior of its parent PCB congeners. PCBs are known for their widespread distribution, which is facilitated by volatilization and subsequent atmospheric transport, followed by wet or dry deposition. Due to their chemical nature, PCBs are practically insoluble in water but are lipophilic, meaning they dissolve readily in fats and other organic materials. This property causes them to adsorb strongly to soil and sediment, where they can persist for extended periods, with half-lives ranging from months to years. who.int

As a derivative, this compound is also found in various environmental matrices, including water, sediment, and animal tissues. researchgate.net The presence of the hydroxyl (-OH) group increases its polarity compared to its parent PCB. This change can influence its partitioning behavior in the environment, potentially affecting its mobility and fate.

The table below presents research findings on the bioconcentration of the parent compound, 2,5-Dichlorobiphenyl, in goldfish.

| Organism | Parameter | Value | Reference |

|---|---|---|---|

| Goldfish (Carassius auratus) | Bioconcentration Factor (BCF) | 8,200 L/kg | sfu.ca |

| Uptake Rate Constant (k₁) | 550 L/kg·d | sfu.ca | |

| Elimination Rate Constant (k₂) | 0.068 d⁻¹ | sfu.ca | |

| Time to reach 95% Steady-State | ~46 days | sfu.ca |

Note: The data presented are for the parent compound 2,5-Dichlorobiphenyl and serve as an indicator of the potential bioaccumulative behavior of its hydroxylated metabolite.

Research indicates that for some high Kow (octanol-water partition coefficient) chemicals like 2,5-dichlorobiphenyl, the standard 28-day bioconcentration test period may be insufficient to reach a steady state in fish. sfu.ca For a 4.5g goldfish, it was estimated that approximately 46 days would be required for 2,5-dichlorobiphenyl to reach 95% of its ultimate steady-state concentration. sfu.ca This persistence and high bioconcentration factor highlight the potential for dichlorinated biphenyls and their metabolites to accumulate in non-human organisms, posing a risk of transfer through aquatic food chains.

Environmental Fate and Degradation Pathways

Microbial Biodegradation Mechanisms

The bacterium Burkholderia xenovorans LB400, a well-documented aerobic degrader of polychlorinated biphenyls (PCBs), has demonstrated the ability to transform hydroxylated derivatives of 2,5-dichlorobiphenyl (B164882), including 2',5'-Dichlorobiphenyl-3-ol (also referred to as 3'-OH-2,5-DCB). nih.govdsmz.de This particular strain was originally isolated from a PCB-contaminated landfill and is recognized for its capacity to oxidize a wide array of PCB congeners. doe.gov The transformation of these hydroxylated derivatives by B. xenovorans LB400 is notably dependent on the presence of a carbon source that induces the biphenyl (B1667301) degradation pathway, such as biphenyl itself. nih.gov Studies have shown that when biphenyl is provided as a growth substrate, B. xenovorans LB400 effectively transforms the compound, leading to the formation of 2,5-dichlorobenzoic acid as a metabolite. nih.gov However, this resulting metabolite, 2,5-dichlorobenzoic acid, is not further degraded by the bacterium. nih.gov

Table 1: Key Enzymes in Aerobic Degradation of Biphenyls by Burkholderia xenovorans LB400

| Enzyme Class | Specific Enzyme Example | Role in Degradation Pathway | Citation |

| Dioxygenase | Biphenyl Dioxygenase (BphA) | Catalyzes the initial oxidation of the biphenyl ring, adding two hydroxyl groups. | nih.gov |

| Dehydrogenase | Dihydrodiol Dehydrogenase (BphB) | Converts the dihydrodiol product from the first step into a dihydroxybiphenyl. | nih.gov |

| Dioxygenase | 2,3-dihydroxybiphenyl dioxygenase (BphC) | Cleaves the aromatic ring of the dihydroxybiphenyl, opening it for further degradation. | nih.gov |

The metabolic versatility of Burkholderia xenovorans LB400 is rooted in its large genome, which is approximately 9.7 megabases and contains numerous genes for oxygenases. doe.gov Research has established a direct correlation between the transformation of hydroxylated derivatives of 2,5-dichlorobiphenyl and the expression of the genes associated with the biphenyl pathway in this bacterium. nih.gov When the biphenyl pathway is induced, the genes encoding the necessary enzymes (like dioxygenases) are expressed, allowing the bacterium to metabolize these compounds. nih.gov Genome analysis has revealed that strain LB400 possesses not just one, but multiple pathways for the degradation of biphenyl oxidation intermediates, highlighting its complex metabolic capabilities. doe.gov This genetic framework underpins its effectiveness in degrading a variety of persistent organic pollutants. doe.govcollectionscanada.gc.ca

Under anaerobic (oxygen-free) conditions, a different microbial process known as reductive dechlorination is a significant fate for chlorinated compounds like PCBs. uth.grwikipedia.org This biological process involves microorganisms using the chlorinated compound as an electron acceptor, sequentially removing chlorine atoms and replacing them with hydrogen. wikipedia.orgfrtr.gov This reaction, also termed halorespiration, is a key mechanism in the bioremediation of contaminated sediments. epa.govfrtr.gov The process typically removes chlorine atoms from the meta and para positions of the biphenyl rings first, followed by the ortho positions. epa.govwikipedia.org This stepwise dechlorination results in less chlorinated, and therefore less toxic, biphenyls that can be more easily degraded by other, aerobic bacteria. epa.gov While specific studies on this compound are limited, the general principles of anaerobic reductive dechlorination observed for a wide range of PCB congeners in various sediments suggest it is a plausible degradation pathway for this compound as well. epa.govnih.gov The effectiveness of this process depends on environmental factors such as pH, with optimal rates occurring near neutral pH. enviro.wiki

Ligninolytic fungi, also known as white-rot fungi, are another group of microorganisms capable of degrading a wide array of persistent organic pollutants, including PCBs and their metabolites. unl.ptnih.govnih.gov These fungi, such as Pleurotus ostreatus and Irpex lacteus, produce powerful, non-specific extracellular enzymes that are naturally designed to break down the complex polymer lignin (B12514952) in wood. researchgate.netmdpi.commdpi.com This enzymatic machinery can also co-metabolically transform pollutants with complex aromatic structures. nih.gov Studies have shown that ligninolytic fungi can effectively transform hydroxylated PCBs (OH-PCBs). researchgate.netmdpi.com The transformation of OH-PCBs by these fungi can lead to the formation of products like hydroxylated dibenzofurans and chlorobenzoic acids. researchgate.net

The primary enzymes responsible for the degradative ability of ligninolytic fungi are laccases and peroxidases, such as manganese peroxidase (MnP) and lignin peroxidase (LiP). mdpi.comnih.gov Laccase and MnP are particularly important in the transformation of hydroxylated PCBs. researchgate.netmdpi.com

Laccase (an oxidase) catalyzes the oxidation of phenolic compounds. mdpi.com In vitro experiments with the extracellular liquid from Pleurotus ostreatus, which is rich in laccase, showed a rapid transformation of most tested OH-PCBs, with over 80% removal within an hour. researchgate.net The efficiency of laccase can be enhanced by the addition of mediator compounds like syringaldehyde. researchgate.net

Manganese Peroxidase (MnP) is another key extracellular enzyme that oxidizes phenolic substrates. nih.gov It requires Mn(II) as a cofactor, which it oxidizes to Mn(III); the Mn(III) then acts as a diffusible redox mediator to oxidize the target pollutant. nih.gov The extracellular liquid of the fungus Irpex lacteus, which predominantly contains MnP, has also been shown to be effective in transforming PCB metabolites. researchgate.net

These enzymes work by catalyzing one-electron oxidations of the substrate, initiating a series of reactions that can lead to polymerization or cleavage of the aromatic rings. mdpi.comnih.gov

Table 2: Degradation Products of this compound and Related Compounds

| Degradation Process | Organism/Enzyme System | Key Metabolite/Product | Citation |

| Aerobic Degradation | Burkholderia xenovorans LB400 | 2,5-Dichlorobenzoic acid | nih.gov |

| Fungal Biotransformation | Laccase (Pleurotus ostreatus) | Hydroxylated dibenzofuran, Chlorobenzoic acid | researchgate.net |

Enzymatic Pathways (e.g., Dehalogenase, Dioxygenase, Oxidoreductase Activity)

Fungal Biotransformation (e.g., Ligninolytic Fungi)

Abiotic Degradation Processes

Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For this compound, these pathways primarily include reactions driven by light (photochemical degradation) and chemical oxidation or reduction in various environmental matrices.

Photochemical degradation, driven by the absorption of solar radiation, is a significant abiotic pathway for the transformation of PCBs in the environment, particularly in surface waters and the atmosphere. gov.bc.ca The process can occur through direct photolysis or be accelerated by other substances in a process known as photocatalysis.

Direct photolysis involves the absorption of light by the molecule itself, leading to the cleavage of chemical bonds. For chlorinated aromatic compounds like this compound, the carbon-chlorine (C-Cl) bond is often susceptible to photolytic cleavage. Studies on similar compounds, such as 2,5-dichlorobiphenyl, have shown that photolysis can result in the formation of lower chlorinated congeners or cyclization products like 2-chlorodibenzofuran. gov.bc.ca

Heterogeneous photocatalysis is another important process, often involving semiconductor particles like titanium dioxide (TiO2), which are naturally present in some environments. mdpi.comnrel.gov When TiO2 absorbs UV radiation, it generates highly reactive oxygen species (ROS), most notably hydroxyl radicals (•OH). mdpi.comepa.gov These radicals are powerful oxidants capable of degrading persistent organic pollutants. epa.gov The degradation of this compound would proceed through a series of steps: diffusion to the catalyst surface, adsorption, surface reaction with hydroxyl radicals, and finally desorption of the transformation products. mdpi.com

The efficiency of photodegradation is influenced by several environmental factors. Research on related chlorinated phenols has demonstrated that the presence of iron complexes, such as Fe(III)-carboxylate, can significantly enhance photo-degradation rates. rsc.org Factors like lower pH and shorter wavelengths of light have also been shown to favor the degradation process. rsc.org

Table 1: Factors Influencing Photochemical Degradation

| Factor | Influence on Degradation | Rationale | Reference |

|---|---|---|---|

| Light Wavelength | Shorter wavelengths (e.g., UV-B, UV-C) are generally more effective. | Higher energy photons are more capable of breaking chemical bonds or activating photocatalysts. | rsc.orgscispace.com |

| pH | Lower pH often enhances degradation rates in catalyzed reactions. | Affects the surface charge of photocatalysts and the speciation of metal complexes that can act as photosensitizers. | rsc.orgbeilstein-journals.org |

| Photocatalysts | Presence of semiconductors (e.g., TiO2) or metal complexes (e.g., Fe(III)) accelerates degradation. | They generate highly reactive species like hydroxyl radicals upon absorbing light. | mdpi.comepa.govrsc.org |

| Oxygen | Presence of dissolved oxygen is crucial. | Oxygen acts as an electron acceptor, preventing the recombination of electron-hole pairs in photocatalysis and participating in the formation of reactive oxygen species. | rsc.orgscispace.com |

In environments where light is absent, such as in sediments and deep water, chemical oxidation and reduction become the dominant abiotic degradation pathways.

Oxidation: Advanced Oxidation Processes (AOPs) that generate hydroxyl radicals (•OH) are effective in degrading chlorinated aromatic compounds. epa.gov One such process that can occur in the environment is the Fenton reaction, which involves hydrogen peroxide (H2O2) and ferrous iron (Fe²⁺). dtic.mil Studies on the oxidation of chlorobenzene (B131634) and 4,4'-dichlorobiphenyl (B164843) with Fenton's reagent show that the reaction proceeds via attack by hydroxyl radicals. dtic.mil This can lead to the addition of further hydroxyl groups to the aromatic rings, forming products like chlorocatechols, or the dimerization to form other dichlorobiphenyl isomers. dtic.mil Given its structure, this compound would be susceptible to similar oxidative attacks, potentially leading to the formation of dichlorinated catechols or other more highly oxygenated derivatives.

Reduction: In anaerobic environments like submerged sediments, reductive dechlorination is a significant transformation pathway for PCBs. epa.gov This process involves the removal of chlorine atoms, which are replaced by hydrogen atoms. While often mediated by anaerobic microorganisms, the chemical principles involve changes in the oxidation state. The reactivity of different PCB congeners in these processes depends on factors like their reduction potential and molecular shape. epa.gov For this compound, reductive dechlorination would lead to the formation of monochloro-biphenylols and ultimately biphenyl-3-ol. Studies on various Aroclor mixtures have shown that chlorine atoms in the meta and para positions are often preferentially removed. epa.gov

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Polychlorinated biphenyls are well-known for their chemical stability and resistance to both acidic and basic conditions. gov.bc.ca The carbon-carbon bonds of the biphenyl structure and the carbon-chlorine bonds are generally not susceptible to hydrolysis under typical environmental pH ranges (pH 5-9). Therefore, this compound is expected to be hydrolytically stable, and this pathway is not considered a significant route of degradation in the environment.

Chemical Oxidation/Reduction in Environmental Compartments

Identification of Environmental Transformation Products

The degradation of this compound results in the formation of various transformation products, the nature of which depends on the degradation pathway.

From Photochemical Degradation: The primary products from photolysis are expected to be dechlorinated derivatives and cyclized compounds. Based on studies of 2,5-dichlorobiphenyl, a likely product is 2-chlorodibenzofuran-x-ol (where the position of the hydroxyl group is maintained), formed through intramolecular cyclization with the loss of a chlorine atom. gov.bc.ca

From Chemical Oxidation: Oxidation by hydroxyl radicals can introduce additional hydroxyl groups onto the aromatic rings. This would lead to the formation of dichlorinated biphenyl-diols or chlorinated catechols . dtic.mil Further oxidation could lead to ring cleavage, eventually mineralizing the compound to CO2 and water. epa.gov

From Reductive Dechlorination: In anaerobic sediments, the stepwise removal of chlorine atoms is a key transformation. epa.gov This would produce a series of less chlorinated hydroxylated biphenyls. The potential products include:

2'-Chlorobiphenyl-3-ol (from removal of the 5'-chlorine)

5'-Chlorobiphenyl-3-ol (from removal of the 2'-chlorine)

Biphenyl-3-ol (from removal of both chlorine atoms)

While outside the scope of purely abiotic processes, it is noteworthy that biological systems can also transform this compound. Metabolic processes in organisms can lead to the formation of sulfated and methoxylated derivatives of the parent compound and its hydroxylated metabolites. nih.govacs.org

Table 2: Potential Environmental Transformation Products of this compound

| Transformation Product | Formation Pathway | Description | Reference |

|---|---|---|---|

| 2'-Chlorobiphenyl-3-ol | Reductive Dechlorination | Stepwise removal of a chlorine atom in anaerobic environments. | epa.gov |

| 5'-Chlorobiphenyl-3-ol | Reductive Dechlorination | Stepwise removal of a chlorine atom in anaerobic environments. | epa.gov |

| Biphenyl-3-ol | Reductive Dechlorination | Complete removal of chlorine atoms. | epa.gov |

| Dichlorinated Biphenyl-diols/catechols | Chemical Oxidation | Addition of hydroxyl groups via attack by •OH radicals (e.g., Fenton's reaction). | dtic.mil |

| Chlorinated Dibenzofuran-ols | Photochemical Degradation | Intramolecular cyclization following light-induced C-Cl bond cleavage. | gov.bc.ca |

| Sulfated/Methoxylated derivatives | Biotic Transformation | Metabolic conjugation reactions in organisms. | nih.govacs.org |

Biological Interactions and Mechanistic Ecotoxicology Non Human Organisms

Effects on Microbial Growth and Viability

The biodegradation of PCBs by microorganisms is a key process in their environmental fate. While specific studies on the microbial metabolism of 2',5'-Dichlorobiphenyl-3-ol are not extensively documented, research on related compounds provides significant insights. Certain bacterial strains have demonstrated the ability to utilize chlorinated biphenyls as a source of carbon and energy.

For instance, bacterial strains have been isolated that are capable of aerobic growth on ortho-substituted dichlorobiphenyls, such as 2,2'-dichlorobiphenyl (B50601) and 2,4'-dichlorobiphenyl. nih.gov During this process, the bacteria can break down the biphenyl (B1667301) structure, often producing chlorobenzoates as metabolic byproducts. nih.gov Furthermore, research on a related isomer, 2',5'-dichloro-2-hydroxybiphenyl, has shown that some bacteria, like Pseudomonas sp., can use it as a sole carbon source, indicating a potential for bioremediation of environments contaminated with such compounds. This suggests that microbial communities possess metabolic pathways that could potentially degrade this compound, although the efficiency and products of such a reaction for this specific congener require direct investigation.

Enzymatic Biotransformation in Non-Human Biological Systems

In vertebrates, the biotransformation of foreign compounds like PCBs and their hydroxylated metabolites is a two-phase process primarily occurring in the liver. Phase I involves oxidation, reduction, and hydrolysis reactions, while Phase II consists of conjugation reactions that increase water solubility and facilitate excretion.

The initial and rate-limiting step in the metabolism of PCBs in vertebrates is typically hydroxylation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com These enzymes introduce a hydroxyl (-OH) group onto the biphenyl structure, forming hydroxylated metabolites such as this compound from its parent congener, 2',5'-Dichlorobiphenyl.

The specific CYP isoforms involved and their efficiency vary significantly across different animal species. nih.gov In non-human vertebrates, CYP1A, CYP2B, and CYP3A subfamilies are often implicated in PCB metabolism. nih.gov For example, studies in the ring-necked pheasant have identified CYP enzymes analogous to mammalian CYP1A1, which are inducible and active in metabolizing xenobiotics. nih.gov In rats, CYP2B1 is known to oxidize certain PCB congeners, while CYP1A1 is responsible for metabolizing others, particularly coplanar PCBs. mdpi.comresearchgate.net The metabolism of lower-chlorinated PCBs is generally more rapid than that of highly chlorinated congeners. mdpi.com Following acute inhalation exposure in rats, the less-chlorinated PCB52 (2,2′,5,5′-tetrachlorobiphenyl) was shown to be metabolized into various monohydroxylated and other metabolites. acs.org

Table 1: Examples of Cytochrome P450 (CYP) Involvement in PCB Metabolism in Non-Human Vertebrates

| Species | CYP Family/Isoform | Substrate Example(s) | Reference |

|---|---|---|---|

| Rat | CYP1A1, CYP2B1 | Coplanar PCBs, PCB 95 | mdpi.comresearchgate.net |

| Ring-necked Pheasant | CYP1A, CYP2C, CYP2E | General Xenobiotics | nih.gov |

| Various Fish Species | CYP1A | Planar aromatic hydrocarbons | nih.gov |

| Monkey | CYP2A | 2,5,2',5'-Tetrachlorobiphenyl | researchgate.net |

Following Phase I hydroxylation, the resulting OH-PCBs can undergo Phase II conjugation reactions. These reactions, catalyzed by enzymes such as sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), attach endogenous molecules like sulfate (B86663) or glucuronic acid to the hydroxyl group. mdpi.comacs.org This process increases the hydrophilicity of the metabolites, which is a critical step for their elimination from the body via bile or urine. mdpi.com

In rats exposed to 3,3′-dichlorobiphenyl (PCB 11), both sulfated and glucuronidated metabolites were identified, demonstrating the activity of these conjugation pathways. acs.org Another important conjugation pathway involves glutathione (B108866) (GSH), catalyzed by glutathione S-transferases (GSTs). This pathway can lead to the formation of glutathione conjugates of reactive PCB metabolites, such as quinones, which can be a step towards detoxification and excretion. dtic.mil The efficiency and preferred pathway of conjugation can differ based on the specific structure of the OH-PCB and the animal species.

Table 2: Phase II Conjugation Pathways for PCB Metabolites in Non-Human Systems

| Conjugation Pathway | Enzyme Family | Endogenous Substrate | Resulting Metabolite | Reference |

|---|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid | Glucuronide conjugate | mdpi.comacs.org |

| Sulfation | Sulfotransferases (SULTs) | PAPS (3'-phosphoadenosine-5'-phosphosulfate) | Sulfate conjugate | mdpi.comacs.org |

| Glutathione Conjugation | Glutathione S-transferases (GSTs) | Glutathione (GSH) | Glutathione conjugate | dtic.mil |

Cytochrome P450-Dependent Monooxygenase Activity in Vertebrates (Non-Human)

Mechanistic Studies of Biological Effects in Non-Human Models

OH-PCBs are not merely intermediates in a detoxification pathway; they are often biologically active molecules themselves, capable of interfering with endocrine systems. Their structural similarity to endogenous hormones, like estrogens and thyroid hormones, allows them to interact with hormone receptors and transport proteins.

Several OH-PCBs have been identified as endocrine disruptors due to their ability to bind to estrogen receptors (ERs), potentially mimicking or blocking the action of endogenous estrogens. oup.com Studies using a yeast two-hybrid assay, a non-mammalian system, to screen a wide range of OH-PCBs for their ability to bind to the human estrogen receptor alpha (hERα) have elucidated key structural requirements for this interaction. oup.com

The estrogenicity of an OH-PCB congener is highly dependent on the position of the hydroxyl group and the pattern of chlorine substitution. oup.com Generally, compounds with a hydroxyl group in the para position of one of the biphenyl rings exhibit the highest estrogenic activity. The presence of at least one chlorine atom in an ortho position relative to the biphenyl bridge is also important for conferring the rigid, non-planar structure that facilitates receptor binding. oup.com Intramolecular hydrogen bonding between the phenolic hydroxyl group and an adjacent chlorine atom can decrease activity, suggesting that a free hydroxyl group is optimal for interaction with the receptor. oup.com While this compound has a meta-hydroxyl group, its potential for estrogenic activity would be influenced by these structural factors.

The thyroid hormone system is another major target for disruption by OH-PCBs. These compounds can interfere with thyroid hormone synthesis, transport, and metabolism. A critical mechanism of action is the binding of OH-PCBs to thyroid hormone transport proteins, such as transthyretin (TTR), and to thyroid hormone receptors (TRs). oup.com

A comprehensive study using a yeast assay with the human thyroid receptor alpha (hTRα) found that the structural requirements for binding to TRs differ from those for ERs. oup.com Unlike for estrogenicity, the position of the hydroxyl group appears less critical for thyroid receptor activity, with some of the most active compounds possessing an ortho-hydroxyl group. Activity was often associated with having at least one ortho-chlorine, two chlorines on the phenolic ring, and importantly, two chlorines on the non-phenolic ring. oup.com Such interactions can lead to adverse effects on growth, development, and metabolism in wildlife. For example, exposure of zebrafish to thyroid-disrupting chemicals can lead to significant changes in the expression of genes related to vision and eye development. nih.gov

Effects on Ryanodine (B192298) Receptor Function in in vitro or Animal Models

The ryanodine receptor (RyR), a critical channel for calcium release from the sarcoplasmic/endoplasmic reticulum, is a known molecular target for certain polychlorinated biphenyls (PCBs), particularly non-coplanar congeners and their hydroxylated metabolites (OH-PCBs). acs.orgnsf.gov The interaction with RyRs can disrupt calcium signaling, a fundamental process in both muscle and neuronal cells. acs.org

Research has demonstrated that specific structural features of OH-PCBs determine their potency and selectivity towards RyR isoforms. For instance, studies on PCB 95 (2,2',3,5',6-pentachlorobiphenyl) have shown that its atropisomers exhibit differential activity, with one enantiomer showing significantly greater potency in sensitizing RyR1 to activation. acs.org Similarly, metabolites of PCB 52 (2,2',5,5'-tetrachlorobiphenyl), such as 3-OH-PCB 52 and 4-OH-PCB 52, are investigated for their activity at the ryanodine receptor, indicating that the position of the hydroxyl group influences the interaction. nih.gov

However, direct experimental data on the specific interaction between this compound and ryanodine receptors is not extensively documented in current literature. Its structural classification as a meta-hydroxylated PCB with a 2',5'-dichloro substitution pattern places it in a category of compounds where RyR activity is plausible but not confirmed. In contrast, the related congener 3,3'-Dichlorobiphenyl (B134845) (PCB 11) has been shown not to bind to the ryanodine receptor, suggesting that the specific chlorine and hydroxyl group arrangement is crucial for this biological interaction. researchgate.net The activity of this compound at the RyR remains a key area for future investigation to fully understand its neurotoxic potential.

Induction of Oxidative Stress Mechanisms in Cellular Systems

A significant mechanism of toxicity for hydroxylated PCBs is the induction of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. researchgate.netoup.com Exposure to OH-PCBs can lead to increased steady-state levels of ROS, causing damage to cellular components and disrupting normal function. researchgate.net

While direct studies on this compound are limited, extensive research on its isomer, 3,3'-dichlorobiphenyl-4-ol (4-OH-PCB11), provides strong evidence for this mechanism. In experiments using immortalized human prostate epithelial cells (RWPE-1), exposure to 4-OH-PCB11 was found to significantly increase the intracellular levels of superoxide (B77818) (O₂•⁻) and hydroperoxides. researchgate.net This increase in ROS was directly linked to observed cytotoxicity, including suppression of cell growth and reduced viability. researchgate.net

Further investigation into the downstream effects of 4-OH-PCB11 in mouse embryonic fibroblasts revealed that the compound induces mitochondrial oxidative stress. nih.gov The study highlighted the protective role of the mitochondrial fidelity protein Sirtuin 3 (SIRT3) and the antioxidant enzyme Manganese Superoxide Dismutase (MnSOD). In cells lacking functional SIRT3, exposure to 4-OH-PCB11 led to a significant decrease in mitochondrial membrane potential, indicating mitochondrial dysfunction. nih.gov The protective effects of SIRT3 appear to be at least partially mediated by its regulation of MnSOD activity. nih.gov These findings strongly suggest that dichlorinated hydroxylated biphenyls like this compound are potent inducers of oxidative stress, primarily targeting mitochondrial function.

Table 1: Effects of 4-OH-PCB11 on Oxidative Stress Markers in Cellular Models

| Cell Line | Observed Effect | Key Findings | Reference |

|---|---|---|---|

| RWPE-1 (Human Prostate Epithelial) | Increased Reactive Oxygen Species (ROS) | Significantly increased steady-state levels of intracellular superoxide (O₂•⁻) and hydroperoxides, leading to cytotoxicity. | researchgate.net |

| SIRT3-Knockout Mouse Embryonic Fibroblasts | Mitochondrial Dysfunction | Significantly decreased mitochondrial membrane potential and exhausted reserve respiratory capacity. | nih.gov |

Perturbations in Metabolic Pathways (e.g., Fatty Acid Metabolism) in Experimental Models

PCBs and their metabolites are increasingly recognized as metabolism-disrupting chemicals that can interfere with lipid homeostasis. nih.gov These compounds can alter the expression of genes involved in fatty acid synthesis, transport, and oxidation, contributing to conditions like hepatic steatosis. nih.govnih.gov

The impact of dichlorinated hydroxylated biphenyls on lipid metabolism has been demonstrated in studies using 4-OH-PCB11. In an experimental model using SIRT3-knockout mouse embryonic fibroblasts, exposure to 4-OH-PCB11 resulted in significant upregulation of multiple genes that regulate fatty acid metabolism. nih.gov This response suggests a compensatory mechanism to counteract the cellular stress induced by the compound, where the cells shift towards fatty acid utilization for energy. nih.gov The overexpression of Manganese Superoxide Dismutase (MnSOD) in these cells was able to reverse the upregulation of several of these genes, confirming the link between oxidative stress and metabolic perturbation. nih.gov

The affected genes play critical roles in various stages of fatty acid processing. For example, Acyl-CoA synthetase long-chain family member 1 (Acsl1) and fatty acid binding protein 1 (Fabp1) are involved in the uptake and transport of long-chain fatty acids. nih.gov Lipoprotein lipase (B570770) (Lpl) is crucial for hydrolyzing triglycerides in lipoproteins. The coordinated upregulation of these and other related genes points to a significant disruption of lipid metabolic pathways.

Table 2: Upregulation of Fatty Acid Metabolism Genes by 4-OH-PCB11 in SIRT3-KO MEF Cells

| Gene Symbol | Gene Name | Function | Reference |

|---|---|---|---|

| Acsbg2 | Acyl-CoA Synthetase Bubblegum Family Member 2 | Fatty acid activation | nih.gov |

| Acsm2 | Acyl-CoA Synthetase Medium-Chain Family Member 2 | Fatty acid activation | nih.gov |

| Acsl1 | Acyl-CoA Synthetase Long-Chain Family Member 1 | Fatty acid activation and transport | nih.gov |

| Acot12 | Acyl-CoA Thioesterase 12 | Hydrolysis of Acyl-CoAs | nih.gov |

| Hmgs2 | 3-Hydroxy-3-Methylglutaryl-CoA Synthase 2 | Ketogenesis | nih.gov |

| Oxct2a | 3-Oxoacid CoA-Transferase 2A | Ketone body metabolism | nih.gov |

| Gk2 | Glycerol Kinase 2 | Glycerol metabolism | nih.gov |

| Lpl | Lipoprotein Lipase | Lipid hydrolysis | nih.gov |

| Slc27a5 | Solute Carrier Family 27 Member 5 | Fatty acid transport | nih.gov |

| Fabp1 | Fatty Acid Binding Protein 1 | Fatty acid transport | nih.gov |

Comparative Biological Activity with Related Hydroxylated Biphenyls

The biological activity of this compound is best understood in comparison to its parent compounds and other structurally related OH-PCBs. The toxicity of OH-PCBs is highly dependent on the number and position of both the chlorine atoms and the hydroxyl group.

Compared to its parent, non-hydroxylated PCBs, this compound is likely to be more biologically active in pathways involving oxidative stress. Lower chlorinated PCBs are more readily metabolized to hydroxylated forms, which can then undergo redox cycling to produce ROS. oup.com For example, 4-OH-PCB11 is significantly more potent at inducing cytotoxicity and ROS than its parent compound, PCB 11. researchgate.net

The position of the hydroxyl group is a key determinant of toxicity. Para-hydroxylated PCBs, such as 4-OH-PCB11, have been extensively studied. The activity of meta-hydroxylated congeners like this compound may differ. For instance, in the case of OH-PCB 52 metabolites, the meta- (3-OH) and para- (4-OH) isomers are formed and may have distinct toxicological profiles and different activity levels at receptors like the RyR. nih.gov

Furthermore, the mechanism of toxicity can vary greatly between different OH-PCB congeners. While this compound and its isomers appear to act primarily through the induction of oxidative stress and metabolic disruption, other OH-PCBs exert their effects through different pathways. Ortho-substituted, non-coplanar PCBs like PCB 95 and their hydroxylated metabolites are potent modulators of ryanodine receptors, a mechanism not prominently associated with lower-chlorinated, non-ortho PCBs like PCB 11 and its metabolites. acs.orgresearchgate.net This highlights a fundamental difference in the mode of action, with some congeners acting as potent neurotoxicants via receptor modulation and others, like this compound, likely contributing to cellular damage through broader mechanisms of oxidative and metabolic stress.

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques

Chromatographic methods are fundamental for separating 2',5'-Dichlorobiphenyl-3-ol from complex mixtures, enabling its accurate detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS/MS, GC-EIMS) for Congener-Specific Analysis

Gas chromatography coupled with mass spectrometry is a cornerstone for the congener-specific analysis of polychlorinated biphenyls (PCBs) and their hydroxylated metabolites, including this compound. In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique fragmentation pattern that aids in identification.

Electron Ionization (EI) is a common ionization technique used in GC-MS (GC-EIMS) for the analysis of such compounds. nist.gov Tandem mass spectrometry (GC-MS/MS) enhances selectivity and sensitivity by performing an additional fragmentation step, which is particularly useful for distinguishing between isomers and reducing matrix interference. researchgate.net For instance, the NIST Mass Spectrometry Data Center provides mass spectral data for related dichlorobiphenyl compounds, which can be used as a reference for identification. nist.govnih.gov The analysis of this compound would involve derivatization, typically methylation, to increase its volatility for GC analysis. researchgate.net

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Metabolite Profiling

Liquid chromatography-high resolution mass spectrometry (LC-HRMS) is a powerful tool for the analysis of PCB metabolites, including hydroxylated forms like this compound, directly from biological and environmental samples without the need for derivatization. nih.gov LC separates compounds in the liquid phase, which is suitable for less volatile and more polar compounds. HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule and confident identification of metabolites. nih.govub.edu

This technique is particularly valuable for metabolite profiling studies, where the goal is to identify a wide range of metabolites in a sample. nih.gov For example, a study on the metabolism of 3,3'-dichlorobiphenyl (B134845) (a related compound) in HepG2 cells used ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry to identify numerous hydroxylated and other metabolites. nih.gov The high resolution and mass accuracy of instruments like Orbitrap or TOF mass spectrometers are crucial for distinguishing between metabolites with very similar masses. ub.edu

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixture Analysis

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC, making it ideal for the analysis of highly complex samples containing numerous PCB congeners and their metabolites. nih.gov In GCxGC, two columns with different separation mechanisms are connected in series. ub.edu The effluent from the first column is trapped and then rapidly re-injected onto the second, shorter column. This process creates a two-dimensional chromatogram with greatly increased peak capacity and resolution. nih.govub.edu

GCxGC is often coupled with a time-of-flight mass spectrometer (TOF-MS) due to its fast acquisition speed, which is necessary to capture the narrow peaks produced by the second-dimension separation. mdpi.comchromatographyonline.com This technique has been successfully applied to the analysis of complex volatile profiles in various matrices and can be instrumental in separating isomeric PCB metabolites that may co-elute in a single-column system. ub.edumdpi.comchromatographyonline.com

Sample Preparation and Extraction Protocols for Environmental and Biological Matrices

Effective sample preparation is critical for the reliable analysis of this compound from environmental and biological matrices. The choice of extraction method depends on the sample type (e.g., water, soil, tissue) and the target analyte's properties.

For solid samples like soil, sediment, and tissue, common extraction techniques include Soxhlet extraction, pressurized liquid extraction (PLE), and microwave-assisted extraction (MAE). epa.gov Biological samples, such as animal tissues, often require an initial homogenization step followed by liquid-liquid extraction (LLE) to separate the analytes from the bulk matrix. researchgate.net A protocol for extracting 3,3'-dichlorobiphenyl and its hydroxylated metabolites from mouse tissues involves liquid-liquid extraction followed by a solid-phase extraction (SPE) clean-up step. researchgate.net

SPE is a widely used clean-up technique to remove interfering compounds from the sample extract before instrumental analysis. accustandard.comchromatographyonline.com Different sorbents can be used in SPE cartridges to selectively retain either the analytes of interest or the interfering substances. For example, silica (B1680970) gel is often used to remove lipids from biological extracts. researchgate.net The EPA Method 1628 provides detailed procedures for the extraction and clean-up of PCB congeners from various matrices. epa.gov

Table 1: Summary of Sample Preparation Techniques

| Technique | Matrix | Description | Reference |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Biological Tissues | Partitioning of analytes between two immiscible liquid phases. | researchgate.net |

| Solid-Phase Extraction (SPE) | Drinking Water, Dietary Supplements, Tissue Extracts | Analyte isolation and purification using a solid sorbent. | researchgate.netaccustandard.comchromatographyonline.com |

| Soxhlet Extraction | Soil, Sediment, Tissue | Continuous extraction of analytes from a solid matrix with a solvent. | epa.gov |

| Pressurized Liquid Extraction (PLE) | Soil, Sediment, Tissue | Extraction using solvents at elevated temperatures and pressures. | epa.gov |

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the definitive structural elucidation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules, including this compound. researchgate.netethernet.edu.et NMR provides detailed information about the chemical environment of atomic nuclei (e.g., ¹H and ¹³C) within a molecule. ethernet.edu.et

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, reveal the number and types of protons and carbons in the molecule. nih.govnih.gov Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), establish connectivity between atoms, allowing for the unambiguous assignment of the entire molecular structure. researchgate.net For a molecule like this compound, NMR would be crucial to confirm the substitution pattern of the chlorine atoms and the hydroxyl group on the biphenyl (B1667301) backbone. nih.gov While direct NMR data for this compound is not extensively detailed in the provided context, the principles of NMR spectroscopy make it the definitive method for its structural confirmation. researchgate.netethernet.edu.etresearchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3,3'-Dichlorobiphenyl |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of molecules, providing a detailed fingerprint of the functional groups present. nih.gov In molecules, atoms are in constant vibration, and these vibrations occur at specific frequencies corresponding to the energy in the infrared region of the electromagnetic spectrum. rsc.org When a molecule is irradiated with infrared energy that matches the natural vibrational frequency of its bonds, it absorbs that energy, leading to characteristic absorption bands in an IR spectrum. savemyexams.com For a vibration to be IR active, it must cause a change in the molecule's dipole moment. savemyexams.com

Raman spectroscopy provides complementary information. It originates from the inelastic scattering of light, typically from a laser. nih.gov While most light scatters at the same frequency as the incident laser (Rayleigh scattering), a small fraction scatters at a different frequency (Raman scattering). This frequency shift corresponds to the vibrational energy levels of the molecule. nih.gov For a vibrational mode to be Raman active, it must cause a change in the molecule's polarizability. americanpharmaceuticalreview.com

For this compound, these techniques can unequivocally identify its key functional groups. The IR spectrum is expected to show characteristic absorption bands for the hydroxyl (-OH) group, the aromatic carbon-carbon (C=C) and carbon-hydrogen (C-H) bonds, and the carbon-chlorine (C-Cl) bonds. While a vapor phase IR spectrum is noted as existing in the PubChem database, the specific spectral data is not detailed. nih.gov Based on established correlation tables, the predicted vibrational frequencies can be summarized. savemyexams.com For instance, the O-H stretching vibration in phenols typically appears as a broad band in the 3200–3600 cm⁻¹ region. savemyexams.com Aromatic C-H stretching occurs around 3000–3100 cm⁻¹, while the C=C stretching vibrations of the aromatic rings produce several peaks in the 1450–1650 cm⁻¹ range. savemyexams.com

Raman spectroscopy is particularly effective for observing the vibrations of the non-polar biphenyl backbone. americanpharmaceuticalreview.com The symmetric vibrations of the aromatic rings are expected to produce strong Raman signals. americanpharmaceuticalreview.com

Table 1: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Notes |

| Phenolic -OH | O-H Stretch | 3200–3600 (broad) | Weak or absent | The broadness in IR is due to hydrogen bonding. savemyexams.com |

| Aromatic C-H | C-H Stretch | 3000–3100 (sharp) | 3000–3100 (strong) | Often more pronounced in Raman spectra. americanpharmaceuticalreview.com |

| Aromatic C=C | Ring Stretch | 1450–1650 (multiple bands) | 1450–1650 (strong) | Characteristic of the biphenyl structure. savemyexams.com |

| C-O | C-O Stretch | 1200–1300 | Present | Confirms the phenolic structure. |

| C-Cl | C-Cl Stretch | 600–800 | 600–800 | Can be complex due to multiple chlorine atoms. |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Properties